BenchChemオンラインストアへようこそ!

7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline

Medicinal chemistry Chemical procurement Building block quality

7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline (CAS 935543-62-7, PubChem CID is a fluorinated tetrahydroisoquinoline sulfonamide derivative with the molecular formula C₁₀H₁₂FNO₂S and a molecular weight of 229.27 g/mol. It exists as a non-hygroscopic, low-melting solid with a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 45.8 Ų, consistent with moderate blood‑brain barrier permeability potential.

Molecular Formula C10H12FNO2S
Molecular Weight 229.27
CAS No. 935543-62-7
Cat. No. B2893594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline
CAS935543-62-7
Molecular FormulaC10H12FNO2S
Molecular Weight229.27
Structural Identifiers
SMILESCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)F
InChIInChI=1S/C10H12FNO2S/c1-15(13,14)12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3
InChIKeyISRRCRUOGVHBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline (CAS 935543-62-7): Core Structural and Physicochemical Profile for Procurement Decisions


7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline (CAS 935543-62-7, PubChem CID 57855448) is a fluorinated tetrahydroisoquinoline sulfonamide derivative with the molecular formula C₁₀H₁₂FNO₂S and a molecular weight of 229.27 g/mol [1]. It exists as a non-hygroscopic, low-melting solid with a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 45.8 Ų, consistent with moderate blood‑brain barrier permeability potential . The presence of both the 7‑fluoro substituent and the N‑methanesulfonyl group renders it a valuable building block for the synthesis of conformationally constrained sulfonamide-based kinase inhibitors, particularly RHO‑associated protein kinase (ROCK) inhibitors, where fluorine modulation of lipophilicity and metabolic stability is frequently exploited [2].

Why 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline Cannot Be Directly Replaced by Common Analogs in Lead Optimization


Close structural analogs of this compound—such as the non‑fluorinated 2‑methanesulfonyl‑3,4‑dihydro‑1H‑isoquinoline or the 7‑chloro, 7‑bromo, 7‑methyl, and 7‑methoxy congeners—exhibit markedly different lipophilicity, electronic character, and metabolic stability profiles that critically modulate target engagement and ADME‑PK outcomes. Even subtle substituent changes on the isoquinoline core have been shown to cause >10‑fold variations in ROCK‑2 inhibitory potency and to alter hERG liability within the same sulfonamide series [1]. Consequently, procurement of a specific 7‑fluoro‑substituted building block is essential to maintain established structure‑activity relationships (SAR) and ensure reproducibility of lead molecule synthesis. The risk of introducing an unintended substituent when scaling up medicinal chemistry campaigns renders generic substitution scientifically unsound [2].

Quantitative Differentiation Evidence: 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline vs. Closest Analogs


Purity Superiority Relative to Common Commercial Sources

The 7‑fluoro‑2‑methanesulfonyl‑3,4‑dihydro‑1H‑isoquinoline supplied by Leyan.com is specified at 98% purity, whereas the same compound listed on ChemicalBook is certified at 97% and other commercial sources typically offer 95% . This ≥1‑3% absolute purity advantage reduces the likelihood of by‑product formation in downstream coupling reactions, particularly when the sulfonamide is used as a electrophilic partner in Pd‑mediated cross‑couplings or SNAr reactions where trace impurities can deactivate catalysts.

Medicinal chemistry Chemical procurement Building block quality

Lipophilicity Modulation Through 7‑Fluoro Substitution Enhances Metabolic Stability Potential

The computed octanol‑water partition coefficient (XLogP3) of the target compound is 1.1 [1]. In contrast, the non‑fluorinated parent 2‑methanesulfonyl‑3,4‑dihydro‑1H‑isoquinoline (CAS 80296‑09‑5) exhibits an XLogP3 of approximately 0.6 [2], a difference of +0.5 log units. This increase in lipophilicity is consistent with the well‑established electron‑withdrawing and hydrophobic effects of aryl fluorine atoms, which can reduce intrinsic clearance in human liver microsomes by approximately 2‑ to 3‑fold compared to the unsubstituted analog [3]. While direct metabolic stability data for this specific compound are not publicly available, the class‑level trend supports its selection when prolonged half‑life is a design criterion.

Drug design Metabolic stability Fluorine chemistry

Topological Polar Surface Area Remains Below the Blood‑Brain Barrier Threshold Unlike Certain Analogs

The topological polar surface area (TPSA) of the target compound is 45.8 Ų [1], which is notably below the generally accepted threshold of 60–70 Ų for passive blood‑brain barrier (BBB) penetration [2]. When the 7‑fluoro substituent is replaced by a 7‑hydroxy group (as in 7‑hydroxy‑2‑methanesulfonyl‑3,4‑dihydro‑1H‑isoquinoline, theoretical TPSA ≈ 66 Ų) or a 7‑methoxy group, the TPSA increases significantly, potentially restricting CNS access. This property makes the 7‑fluoro analog a preferred scaffold for CNS‑targeted ROCK inhibitor programs where brain exposure is required.

CNS drug discovery Physicochemical profiling Brain penetration

Repeatedly Cited as a Key Intermediate in Patent‑Disclosed ROCK Inhibitor Optimization Campaigns

The sulfonamide‑bearing tetrahydroisoquinoline scaffold exemplified by this compound is explicitly claimed in multiple patent families targeting RHO‑associated protein kinase (ROCK) inhibition [1]. Within these patents, subtle variations in the 7‑position substituent are shown to influence both enzymatic potency and hERG liability. For instance, in the US 11,155,559 patent, compounds containing a 7‑fluoro substituent consistently exhibited ROCK‑2 IC₅₀ values in the low‑nanomolar range (typically <10 nM) while maintaining an acceptable hERG window, whereas related 7‑alkoxy or 7‑chloro examples sometimes showed <5‑fold selectivity loss over hERG [2]. Although the exact IC₅₀ of the free building block is not disclosed, its structural features are mirrored in the most advanced leads, underscoring its value in synthesizing active pharmaceutical ingredient (API) candidates.

ROCK kinase inhibition Patent landscape Cardiovascular & CNS drug discovery

Optimal Procurement and Application Scenarios for 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline


Synthesis of Lead‑Optimized ROCK‑1/2 Inhibitors for Cardiovascular or CNS Indications

The compound serves as a direct precursor for the sulfonamide‑linked isoquinoline core found in multiple patent‑protected ROCK inhibitor candidates. Its high purity (98%) and favorable computed properties (LogP 1.1, TPSA 45.8 Ų) make it suitable for late‑stage amination, N‑alkylation, or metal‑catalyzed coupling reactions without additional purification . Medicinal chemistry teams can use it to generate focused libraries aimed at improving selectivity over hERG while maintaining nanomolar ROCK‑2 potency, as demonstrated in the patent literature [1].

Development of CNS‑Penetrant Kinase Probe Molecules

Because the TPSA (45.8 Ų) lies well below the BBB‑restricting threshold, coupling this scaffold with polar but compact warheads can yield brain‑penetrant chemical probes. The fluorine atom at position 7 is critical for modulating metabolic stability without adding excessive hydrogen‑bonding capacity that would hinder brain uptake [2]. This makes the compound a strategic selection for CNS disease models where ROCK inhibition is hypothesized to be protective (e.g., cerebral vasospasm, Alzheimer's disease).

Metabolic Stability Fine‑Tuning Through Fluorine Blockade

In preclinical drug discovery, the 7‑fluoro substituent blocks a major site of oxidative metabolism observed in the non‑fluorinated tetrahydroisoquinoline series. Empirically, aryl fluorine reduces intrinsic clearance in human liver microsomes by 2‑ to 3‑fold [3], enabling researchers to incorporate this building block into early‑stage SAR studies without extensive metabolite identification. The delivered purity (≥98%) ensures that any observed metabolic stability improvements can be confidently attributed to the fluorine effect rather than to batch‑to‑batch variability.

Small‑Scale Process Chemistry and Kilogram‑Scale Route Scouting

With a competitive 1 g list price and straightforward storage conditions (ambient temperature, no hygroscopicity concerns), this building block is suitable for initial route scouting and reaction optimization. Its robust sulfonamide functionality tolerates a wide range of basic and nucleophilic conditions, as evidenced by its use in patent‑exemplified syntheses that proceed with yields exceeding 70% [4]. This reliability reduces procurement risk when scaling up medicinal chemistry syntheses.

Quote Request

Request a Quote for 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.